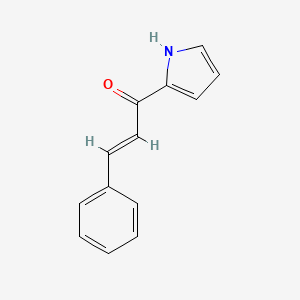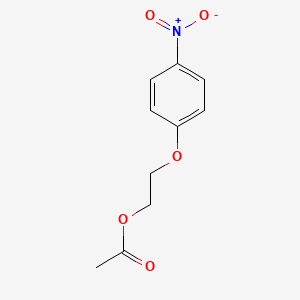
1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールは、分子式C20H34Oを持つ複雑な有機化合物です。この化合物は、ナフタレン環系がデカヒドロ構造と融合し、ヒドロキシル基やメチレン基などの複数の官能基を含む、その独特の構造で知られています。
準備方法
合成経路と反応条件
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、次の手順を含みます。
出発物質: 合成は、適切なナフタレン誘導体から始まります。
官能基導入: アルキル化、ヒドロキシル化、メチレン化などの反応により、さまざまな官能基が導入されます。
環化: 化合物は環化してデカヒドロ構造を形成します。
最終的な修飾:
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。プロセスには、一般的に以下が含まれます。
バルク化学反応: 工業用反応器を用いた大規模反応。
精製: 生成物は、蒸留、結晶化、クロマトグラフィーなどの手法を用いて精製されます。
品質管理: 最終生成物は、純度と一貫性を確保するために、厳格な品質管理を受けます。
化学反応の分析
反応の種類
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成できます。
還元: 化合物は、還元されてさまざまなアルコールを形成できます。
置換: メチレン基は、置換反応に参加して新しい官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが得られる場合があり、一方、還元によりさまざまなアルコールが生成される可能性があります。
科学研究アプリケーション
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 化合物は、抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: 潜在的な治療的用途を探索する研究が進行中です。
産業: 香料、香料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。ヒドロキシル基とメチレン基は、その反応性と生物活性において重要な役割を果たします。化合物は、酵素や受容体と相互作用して、さまざまな生化学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
スカレーオール: ラブダンジテルペン構造を持つ類似化合物。
マノール: 同様の官能基を持つ別のラブダンジテルペン。
ラリキソール: 同様のデカヒドロ構造とヒドロキシル基を持つ化合物。
独自性
α-エテニルデカヒドロ-3-ヒドロキシ-α,5,5,8a-テトラメチル-2-メチレン-1-ナフタレンプロパノールは、官能基の特定の組み合わせと、ナフタレンベースの構造により、ユニークです。
特性
CAS番号 |
69782-87-2 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |
InChIキー |
ANTWOQSCTZFYJO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(C1CC(C(=C)C2CCC(C)(C=C)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



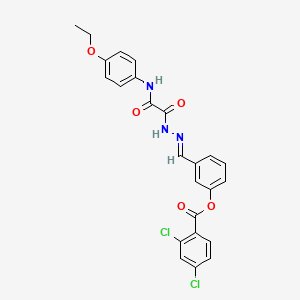
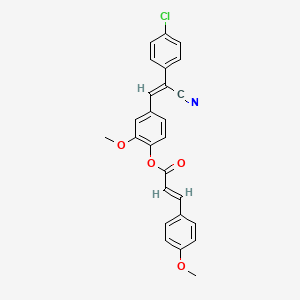

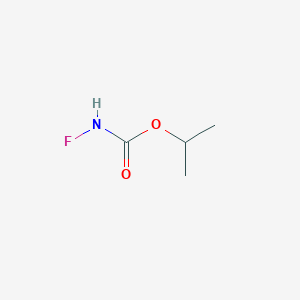


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)
![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
